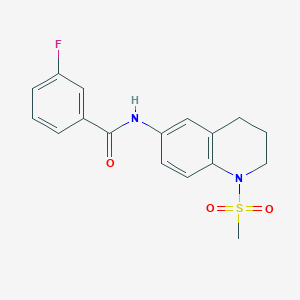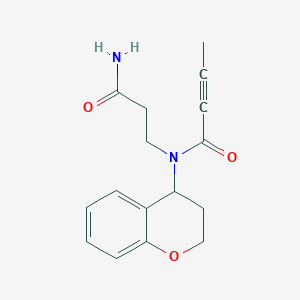
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide, also known as ACPCA, is a compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in the field of neuroscience.
作用機序
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide acts as a selective antagonist of the mGluR5 receptor. This receptor is a member of the metabotropic glutamate receptor family, which modulates the activity of ion channels in the brain. By blocking the activity of this receptor, this compound can modulate the activity of these ion channels and affect neuronal signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce anxiety-like behavior. Additionally, this compound has been shown to modulate the activity of several other neurotransmitter systems, including dopamine and serotonin.
実験室実験の利点と制限
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has several advantages for use in laboratory experiments. This compound is highly selective for the mGluR5 receptor, making it a useful tool for studying the function of this receptor. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is relatively expensive and difficult to synthesize, which may limit its availability for some researchers. Additionally, the effects of this compound on other neurotransmitter systems may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide. One area of interest is the development of more selective and potent mGluR5 antagonists. Additionally, further studies are needed to fully understand the effects of this compound on other neurotransmitter systems and to determine the potential therapeutic applications of this compound. Finally, studies on the pharmacokinetics and toxicity of this compound will be important for determining its suitability for use in humans.
合成法
The synthesis of N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide involves the reaction of 3-aminoacrylate and 4-hydroxycoumarin in the presence of a base catalyst. The resulting product is then treated with an acid to yield this compound. The synthesis of this compound has been optimized in recent years, resulting in improved yields and purity of the final product.
科学的研究の応用
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of glutamate receptor, known as the mGluR5 receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in several neurological disorders.
特性
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-5-16(20)18(10-8-15(17)19)13-9-11-21-14-7-4-3-6-12(13)14/h3-4,6-7,13H,8-11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUDZCHPKTBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC(=O)N)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

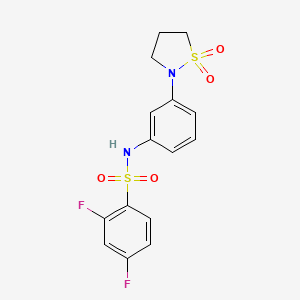
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)
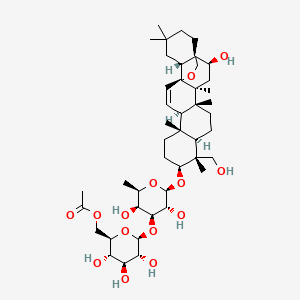
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)
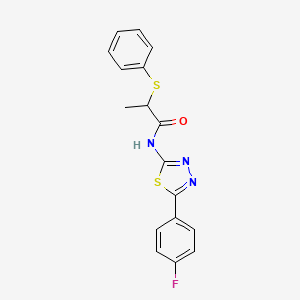
![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)
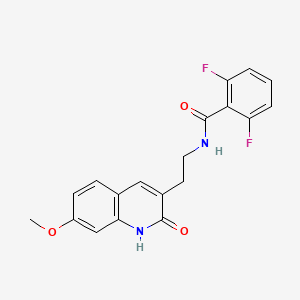


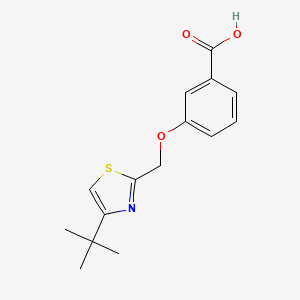
![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)
![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)
![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)
